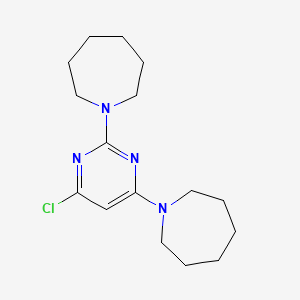![molecular formula C26H23N3O4S B11663054 3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11663054.png)
3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with a pyrrole ring and a tetrahydropyrimidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Synthesis of the Tetrahydropyrimidine Derivative: This step involves the reaction of a β-ketoester with thiourea in the presence of a base to form the tetrahydropyrimidine ring.
Coupling Reactions: The final step involves coupling the pyrrole ring with the tetrahydropyrimidine derivative and the benzoic acid moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and tetrahydropyrimidine rings.
Reduction: Reduction reactions can occur at the carbonyl groups within the tetrahydropyrimidine ring.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the pyrrole and tetrahydropyrimidine rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Pharmaceuticals: The compound’s derivatives are explored for their pharmacological effects and potential as drug candidates.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzoic acid moiety can interact with active sites, while the pyrrole and tetrahydropyrimidine rings provide additional binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- 3-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Uniqueness
The presence of the ethyl group on the phenyl ring in 3-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C26H23N3O4S |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
3-[3-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C26H23N3O4S/c1-4-17-8-10-20(11-9-17)29-24(31)22(23(30)27-26(29)34)14-19-12-15(2)28(16(19)3)21-7-5-6-18(13-21)25(32)33/h5-14H,4H2,1-3H3,(H,32,33)(H,27,30,34)/b22-14+ |
Clé InChI |
WOAMSQSMAVGJQT-HYARGMPZSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=CC(=C4)C(=O)O)C)/C(=O)NC2=S |
SMILES canonique |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC(=C4)C(=O)O)C)C(=O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662980.png)

![5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11662993.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662998.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663004.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11663011.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11663017.png)
![N'-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide](/img/structure/B11663021.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11663028.png)

![Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate](/img/structure/B11663035.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11663040.png)
![ethyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11663042.png)
![Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11663046.png)
